Phenyl Salicylate: A Comprehensive Technical Review
Phenyl Salicylate: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of phenyl salicylate, a compound with diverse applications in pharmaceuticals, cosmetics, and polymer science. This document outlines its fundamental chemical properties, synthesis, and key applications, with a focus on data presentation and experimental methodologies relevant to research and development.
Core Chemical Identifiers and Properties
Phenyl salicylate, also known commercially as Salol, is an organic compound with significant historical and current applications.[1][2] Its primary identifiers and key physicochemical properties are summarized below for easy reference.
| Identifier | Value | Reference |
| CAS Number | 118-55-8 | [3][4][5][6][7] |
| IUPAC Name | phenyl 2-hydroxybenzoate | [2][6][7][8] |
| Molecular Formula | C₁₃H₁₀O₃ | [3] |
| Molecular Weight | 214.22 g/mol | [2][5][7] |
| Appearance | White crystalline solid with a balsamic odor | [1][2][4] |
| Melting Point | 41-43 °C | [5] |
| Boiling Point | 172-173 °C at 12 mmHg | [5] |
| Solubility | Insoluble in water; soluble in alcohol, ether, chloroform, and benzene | [1][6] |
Synthesis of Phenyl Salicylate
The primary industrial synthesis of phenyl salicylate involves the esterification of salicylic acid with phenol.[4] This reaction is typically catalyzed by agents such as phosphoryl chloride or sulfuric acid.[1][4]
Experimental Protocol: Laboratory-Scale Synthesis
A common laboratory-scale synthesis protocol is detailed below:
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Reactant Preparation : Equimolar amounts of salicylic acid and phenol are mixed in a round-bottom flask.
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Catalyst Addition : A catalytic amount of concentrated sulfuric acid or phosphoryl chloride is carefully added to the mixture.[1]
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Heating : The mixture is heated under reflux for several hours to drive the esterification reaction to completion.
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Neutralization and Washing : After cooling, the reaction mixture is neutralized with a weak base, such as a sodium bicarbonate solution, to remove unreacted salicylic acid and the acid catalyst. The organic layer is then washed with water.
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Purification : The crude phenyl salicylate is purified by recrystallization from a suitable solvent, such as ethanol, to yield a pure crystalline product.
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Drying : The purified crystals are dried in a vacuum oven to remove any residual solvent.
The logical workflow for the synthesis and purification of phenyl salicylate can be visualized as follows:
Applications and Mechanisms of Action
Phenyl salicylate has a range of applications stemming from its chemical properties.
Pharmaceutical Applications
Historically, phenyl salicylate was used as an intestinal antiseptic.[1][4] Upon oral administration, it passes through the stomach unchanged and is hydrolyzed in the alkaline environment of the small intestine into salicylic acid and phenol, both of which have antiseptic properties. It has also been used as a mild analgesic and antipyretic.[1][4]
The mechanism of its antiseptic action can be depicted as a simple hydrolysis pathway:
Ultraviolet (UV) Filter
Phenyl salicylate is an effective UV absorber, particularly in the UVB range (290-320 nm), and has been used in sunscreens and other cosmetic formulations to protect the skin from sun damage.[4] It is also utilized in the manufacturing of polymers, lacquers, adhesives, and waxes to prevent degradation from UV light.[1][8]
Safety and Handling
Phenyl salicylate is generally considered to have low toxicity. However, it is a skin and eye irritant, and sensitization has been reported.[5] Standard laboratory safety precautions, including the use of gloves and eye protection, should be observed when handling this compound. For detailed safety information, refer to the material safety data sheet (MSDS).
References
- 1. PHENYL SALICYLATE - Ataman Kimya [atamanchemicals.com]
- 2. Phenyl salicylate - Wikipedia [en.wikipedia.org]
- 3. Phenyl salicylate [himedialabs.com]
- 4. Phenyl salicylate | 118-55-8 [chemicalbook.com]
- 5. 水杨酸苯酯 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. pschemicals.com [pschemicals.com]
- 7. Phenyl salicylate [webbook.nist.gov]
- 8. Phenyl Salicylate | C13H10O3 | CID 8361 - PubChem [pubchem.ncbi.nlm.nih.gov]
